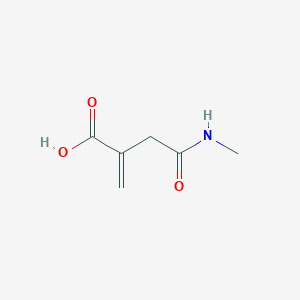

N-Methyl-2-methylene-succinamic acid

Übersicht

Beschreibung

N-Methyl-2-methylene-succinamic acid, also known by its chemical formula C5H9NO3 , is a compound with a molecular mass of approximately 131.13 Da . It is a derivative of succinic acid and exhibits interesting properties that make it relevant for further investigation .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. Notably, it can undergo N-methylation using reagents like phenyl trimethylammonium iodide (PhMe3NI). This reaction introduces a methyl group onto the nitrogen atom of the amide functional group. Additionally, the method has been extended to N-ethylation using PhEt3NI .

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

- Asymmetric Hydrogenation : (S)-(-)-2-Methyl succinamic acid, a precursor of (S)-(-)-3-methyl-γ-butyrolactone, is prepared via asymmetric hydrogenation of 2-methylene succinamic acid. This process uses chiral N-substituted pyrrolidinebisphosphine rhodium complexes, emphasizing the role of N-methyl-2-methylene-succinamic acid in catalytic synthesis (Takeda et al., 1991).

Biological Activities

- Root-Promoting Substances : Derivatives like N-[2-(3-indolyl)ethyl]succinamic acid and N-[2-(1-naphthyl)ethyl]succinamic acid, synthesized from a category of root-promoting substances including this compound, show significant root-promoting activity without auxin-like activities. This highlights its potential in agriculture and plant growth regulation (Itagaki et al., 2003).

Material Science

- Adsorption Properties : Succinamic acid functionalized MCM-41 (SA-MCM-41), derived from this compound, exhibits good adsorption capacity for certain dyes, suggesting applications in environmental cleanup and purification processes (Mathew et al., 2016).

Peptide Synthesis

- Peptide Synthesis Linker : N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid is used as an anchoring linkage for protected peptide segment synthesis. This demonstrates its utility in peptide synthesis and pharmaceutical applications (Rabanal et al., 1992).

Enzyme Inhibition

- Histone Demethylases Inhibition : Daminozide, a plant growth regulator, inhibits the KDM2/7 JmjC subfamily of histone demethylases. This compound's structure includes N-(dimethylamino)succinamic acid, showing its potential in therapeutic applications targeting histone modifications (Rose et al., 2012).

Environmental Biotechnology

- Anaerobic Degradation : Naphthyl-2-methylene-succinic acid, a derivative, is identified as a degradation product in the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing culture. This points to its relevance in environmental biodegradation studies (Annweiler et al., 2000).

Solid-Phase Peptide Synthesis

- Solid-Phase Peptide Synthesis : A new base-labile fluorene derived linker, suitable for solid-phase peptide synthesis, demonstrates the utility of this compound in creating effective linkers for peptide assembly (Rabanal et al., 1995).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in the synthesis of symmetrical methylene diesters . This process involves the direct reaction of various aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions .

Result of Action

It is known that the compound is involved in the synthesis of symmetrical methylene diesters , which are widely used as organic synthesis intermediates and in the pharmaceutical, combinatorial chemistry, and materials industries due to their unique structural characteristics .

Eigenschaften

IUPAC Name |

4-(methylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10)3-5(8)7-2/h1,3H2,2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSXTOXMAHZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

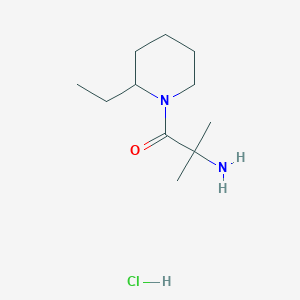

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

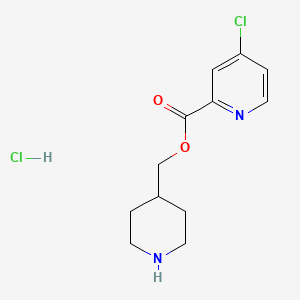

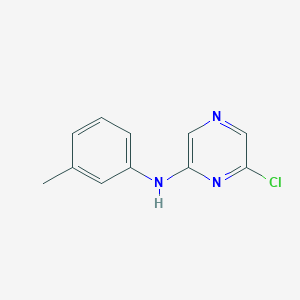

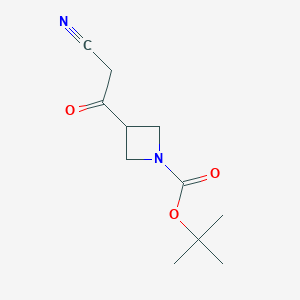

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)